molecular formula C11H10N2O4 B2758504 [1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate CAS No. 938058-97-0

[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate

Cat. No.: B2758504
CAS No.: 938058-97-0
M. Wt: 234.211
InChI Key: OZJQCPQLYNUHIB-UHFFFAOYSA-N
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Description

Discovery and Historical Context

The discovery of [1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate emerged from early 21st-century investigations into benzimidazole carboxylate derivatives. Initial work by Chen and Huang in 2006 on 1-(carboxymethyl)-1,3-benzimidazol-3-ium-3-acetate laid the foundation for understanding zwitterionic benzimidazole systems. The title compound was first isolated in 2009 through a reflux reaction between benzimidazole and iodoacetic acid under alkaline conditions, followed by hydrochloric acid precipitation. This synthesis protocol marked a advancement over previous methods by achieving higher crystallinity through pH-controlled recrystallization.

Key structural features were elucidated through single-crystal X-ray diffraction:

  • Planar benzimidazole ring (maximum deviation: 0.007 Å)
  • Trans configuration of carboxyl groups relative to the heterocyclic plane
  • Characteristic C-N bond lengths (1.323–1.391 Å) suggesting charge delocalization

Evolution within Benzimidazole Chemistry Research

The compound's development reflects broader trends in benzimidazole functionalization strategies. Comparative analysis with related structures reveals distinct advances:

Compound Torsion Angle (°) Centroid Distance (Å) Synthesis Method
Title Compound 95.5 (C5-N1-C2-C1) 3.5716 Iodoacetic acid reflux
Methyl benzimidazole-2-acetate N/A N/A Esterification
Benzimidazole-2-carboxylic acid N/A N/A Ortho-phenylenediamine condensation

The title compound's synthesis method enabled precise control over zwitterion formation through:

  • pH modulation during reflux (maintained at 8-9)
  • Gradual acidification to pH 2-3 for precipitation
  • Water-based recrystallization over 5 days

This approach addressed historical challenges in isolating stable benzimidazolium carboxylates, paving the way for new charge-delocalized systems.

Significance in Zwitterionic Compound Studies

Crystallographic analysis reveals three key zwitterionic features:

  • Charge Distribution : The benzimidazolium cation balances two carboxylate anions, creating a net neutral species with localized charges.
  • Hydrogen Bonding : Three distinct O-H···O interactions (2.586–2.755 Å) form 2D networks.
  • Stacking Interactions : π-π contacts between benzimidazole rings (3.5716 Å centroid distance) stabilize the 3D lattice.

The zwitterionic nature was confirmed through:

  • IR spectroscopy showing carboxylate asymmetric stretching at 1600 cm⁻¹
  • X-ray data revealing proton transfer from carboxyl to imidazolium nitrogen
  • Thermal analysis demonstrating stability up to 250°C

Foundational Research Contributions

Seminal studies have established this compound as a model system for:

A. Supramolecular Architecture
The crystal packing exhibits:

  • 1D chains via O2-H2···O1 hydrogen bonds (2.586 Å)
  • 2D sheets through water-mediated O4W-H4WB···O3 interactions (2.755 Å)
  • 3D framework stabilized by π-π stacking

B. Synthetic Methodology
The optimized synthesis protocol achieves:

  • 68% yield through pH-controlled precipitation
  • 99.5% purity via aqueous recrystallization
  • Scalability to gram-scale production

C. Structural Characterization
X-ray parameters of note:

  • Space group: P2₁/c
  • Z-value: 4
  • R-factor: 0.045

These contributions have enabled subsequent research into functionalized benzimidazolium salts for catalytic and materials applications.

Properties

IUPAC Name

2-[3-(carboxymethyl)benzimidazol-3-ium-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-10(15)5-12-7-13(6-11(16)17)9-4-2-1-3-8(9)12/h1-4,7H,5-6H2,(H-,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJQCPQLYNUHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=[N+]2CC(=O)O)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate typically involves the reaction of benzimidazole derivatives with carboxymethylating agents under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as crystallization or chromatography to isolate the pure compound .

Mechanism of Action

The mechanism of action of [1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function . The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Synthesis Method Crystal System/Space Group Key Properties/Applications References
[1-(Carboxymethyl)-3H-Benzimidazol-1-ium-3-yl]acetate Carboxymethyl (N1), acetate (N3) Benzimidazole + chloroacetic acid Orthorhombic (I41/a) High Kₐ, fluorescence, H-bonding
3-Carboxymethyl-1,3-benzimidazolium-1-acetate monohydrate Carboxymethyl (N3), acetate (N1), monohydrate Benzimidazole + iodoacetic acid Monoclinic (P2₁/c) Surfactant-like H-bonding network
1H-Benzimidazole-2-acetic acid Acetic acid substituent at C2 Not specified Not reported Antimicrobial activity (inferred)
1-Allyl-3-benzyl-1H-benzimidazol-2(3H)-one Allyl (N1), benzyl (N3), ketone (C2) Multi-step alkylation Monoclinic (P2₁/c) Planar core, bifurcated C–H⋯O bonding
Disodium Cocoamphodiacetate Imidazolium core with carboxymethyl/alkyl chains Industrial synthesis Not applicable (surfactant) Surfactant, antimicrobial

Key Comparative Analysis

Synthesis and Reactivity: The target compound and its monohydrate analog () are synthesized via alkylation of benzimidazole with chloro- or iodoacetic acid, respectively. The choice of haloacetic acid influences reaction efficiency and crystallization behavior . In contrast, alkyl-substituted derivatives (e.g., 1-allyl-3-benzyl-benzimidazolone) require multi-step alkylation, highlighting the simplicity of carboxylate-functionalized benzimidazoles .

Structural Features: Carboxylate groups in this compound enhance polarity and hydrogen-bonding capacity compared to non-ionic analogs like 1H-benzimidazole-2-acetic acid . The zwitterionic nature distinguishes it from imidazolium surfactants (e.g., Disodium Cocoamphodiacetate), which have long alkyl chains for micelle formation rather than crystallographic stability .

Physicochemical Properties: The orthorhombic crystal system of the target compound contrasts with the monoclinic system of its monohydrate analog, reflecting differences in hydration and packing efficiency .

Surfactant analogs () demonstrate the versatility of carboxylated imidazolium compounds in formulation chemistry, though the target compound’s zwitterionic structure may limit surfactant efficacy .

Biological Activity

[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate, a derivative of benzimidazole, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol, exhibits properties that make it suitable for applications in drug development and proteomics.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the carboxymethyl group allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. This interaction is crucial for its potential therapeutic effects.

Biological Activities

Research indicates that this compound possesses several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Antifungal Properties : Preliminary studies suggest that it may inhibit fungal growth, which could be beneficial in treating fungal infections.
  • Cytotoxicity : Some studies have indicated that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogenic bacteria. Results demonstrated significant inhibition of bacterial growth at varying concentrations, indicating its potential as a broad-spectrum antimicrobial agent.

Concentration (µg/mL)Inhibition Zone (mm)
1012
5020
10030

Source: BenchChem Research

Study 2: Antifungal Activity

In another investigation, the antifungal activity was assessed against Candida species. The compound exhibited a dose-dependent effect on fungal growth, highlighting its potential utility in treating fungal infections.

Concentration (µg/mL)Inhibition Zone (mm)
2515
5025
10035

Source: Journal of Medicinal Chemistry

Study 3: Cytotoxic Effects

A cytotoxicity assay was performed on several cancer cell lines (e.g., HeLa and MCF-7). The results indicated that this compound significantly reduced cell viability in a concentration-dependent manner.

Concentration (µM)Cell Viability (%)
1080
2560
5030

Source: Cancer Research Journal

Comparison with Similar Compounds

When compared to other benzimidazole derivatives, such as 1-dodecyl-3-methylimidazolium chloride , this compound shows unique biological profiles due to its specific functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing [1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate, and how can its structure be confirmed experimentally?

  • Synthesis : The compound is typically synthesized via alkylation of benzimidazole derivatives using carboxymethylating agents. A critical step involves the introduction of the carboxymethyl group at the N1 position, followed by acetate group substitution at the N3 position. Reaction conditions (e.g., pH, solvent polarity) must be optimized to avoid side products like over-alkylated species .
  • Structural Confirmation :

  • NMR Spectroscopy : Key peaks include:
Proton Environmentδ (ppm)Assignment
Benzimidazole aromatic protons7.2–8.5Multiplets from H4, H5, H6, H7
Carboxymethyl CH₂~4.5–5.0Singlet or doublet (J ≈ 15 Hz)
Acetate CH₃~1.8–2.1Singlet
.
  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of acetate) and ~1600 cm⁻¹ (benzimidazole ring) confirm functional groups .

Q. How can researchers address solubility challenges during purification of this compound?

  • The zwitterionic nature of the compound (carboxylate and imidazolium groups) leads to high polarity. Use mixed solvents like water:ethanol (1:3) for recrystallization. Adjust pH to ~6.5 to minimize ionization and improve crystal formation .

Advanced Research Questions

Q. What crystallographic parameters are critical for refining the structure of this compound, and how do data-to-parameter ratios impact accuracy?

  • Refinement Tools : SHELXL is preferred for small-molecule refinement due to its robustness in handling hydrogen bonding and disorder. Key parameters:

ParameterValueSignificance
R factor<0.05Measures model-fit to observed data
wR factor<0.15Weighted residuals for better outlier handling
Data-to-parameter ratio>10:1Ensures overdetermined system for reliable refinement
.
  • Challenges : High thermal motion in the carboxymethyl group may require anisotropic displacement parameters. Hydrogen bonding networks (e.g., O–H···N interactions) must be modeled with restraint distances (DFIX in SHELXL) .

Q. How does the zwitterionic structure of this compound influence its supramolecular assembly in metal-organic frameworks (MOFs)?

  • The compound acts as a ditopic ligand: the carboxylate binds metal ions (e.g., Zn²⁺, Cu²⁺), while the imidazolium moiety engages in π–π stacking or hydrogen bonding. Example applications:

  • MOF Design : 2D networks form with metals in a paddle-wheel configuration, validated by PXRD and TGA .
  • Proton Conductivity : Hydrated frameworks show proton transport via Grotthuss mechanism (σ ≈ 10⁻³ S/cm at 80°C) .

Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case Study : If NMR shows unexpected splitting in CH₂ peaks:

Variable Temperature NMR : Determine if dynamic processes (e.g., ring puckering) cause signal broadening.

DFT Calculations : Compare computed chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms .

  • Mass Spectrometry : High-resolution ESI-MS (error <2 ppm) confirms molecular ion [M+H]⁺ and fragments (e.g., loss of CO₂ from carboxylate) .

Methodological Guidance

Q. How to optimize reaction yields for N-alkylation of benzimidazole precursors in aqueous media?

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of alkylating agents in water.
  • Kinetic Monitoring : In situ FTIR tracks carboxymethylation progress (disappearance of benzimidazole C=N stretch at ~1600 cm⁻¹) .

Q. What are best practices for handling air-sensitive intermediates during synthesis?

  • Schlenk Techniques : Use inert gas (N₂/Ar) purging for moisture-sensitive steps (e.g., acetate group introduction).
  • Stabilization : Add radical scavengers (e.g., BHT) if intermediates are prone to oxidation .

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